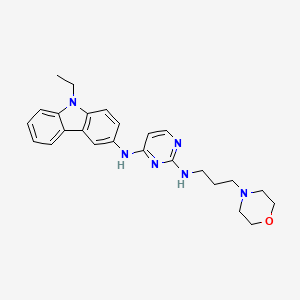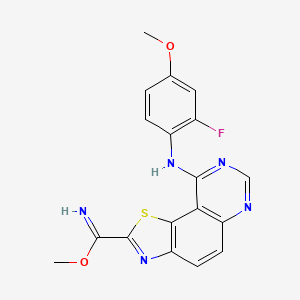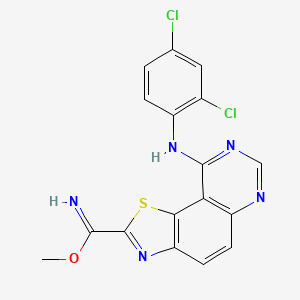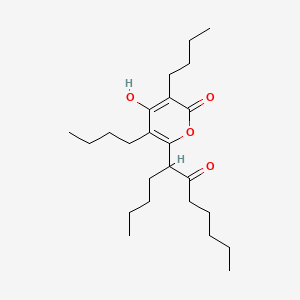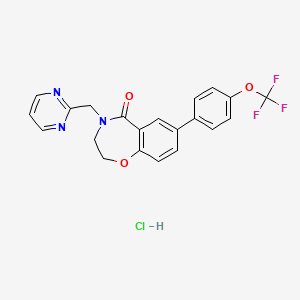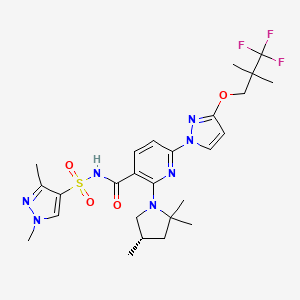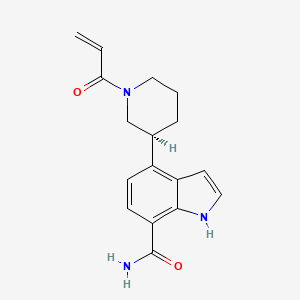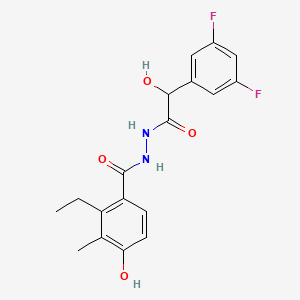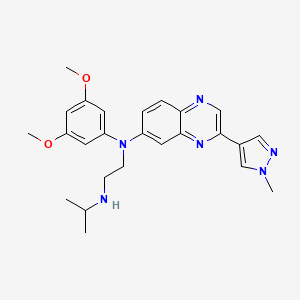
Erdafitinib
Übersicht
Beschreibung
Erdafitinib ist ein Fibroblastenwachstumsfaktor-Rezeptor-Tyrosinkinase-Inhibitor, der hauptsächlich zur Behandlung von lokal fortgeschrittenem oder metastasierendem Urothelkarzinom eingesetzt wird. Es wird unter dem Markennamen Balversa vermarktet und ist bekannt für seine Fähigkeit, die Aktivität der Fibroblastenwachstumsfaktorrezeptoren 1, 2, 3 und 4 zu zielen und zu hemmen . Diese Verbindung hat sich als vielversprechend bei der Behandlung von Krebserkrankungen mit spezifischen genetischen Veränderungen in Fibroblastenwachstumsfaktorrezeptoren erwiesen.
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Einer der wichtigsten synthetischen Wege beinhaltet die Bildung von Chinoxalinderivaten, die dann weiter modifiziert werden, um das Endprodukt zu erhalten . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, kontrollierten Temperaturen und spezifischen Katalysatoren, um die gewünschten chemischen Umwandlungen sicherzustellen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound konzentriert sich auf die Optimierung von Ausbeute und Reinheit. Dies beinhaltet die Verwendung von großtechnischen Reaktoren, präziser Kontrolle der Reaktionsparameter und fortschrittlicher Reinigungstechniken wie Kristallisation und Chromatographie . Das Verfahren umfasst auch die Herstellung pharmazeutisch akzeptabler Salze und amorpher Feststoffdispersionen, um die Bioverfügbarkeit und Stabilität der Verbindung zu verbessern.
Wissenschaftliche Forschungsanwendungen
Erdafitinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Fibroblastenwachstumsfaktor-Rezeptor-Inhibitoren und ihre Wechselwirkungen mit anderen Molekülen zu untersuchen.
Biologie: Untersucht für seine Auswirkungen auf zelluläre Signalwege und sein Potenzial, zelluläre Prozesse zu modulieren.
Medizin: Hauptsächlich zur Behandlung von Urothelkarzinom eingesetzt, wobei laufende Forschung zu seiner Wirksamkeit bei anderen Krebsarten wie Gallengangkrebs, Magenkrebs, nicht-kleinzelligem Lungenkrebs und Ösophaguskrebs betrieben wird
Industrie: Eingesetzt bei der Entwicklung gezielter Therapien und personalisierter Medizinansätze, insbesondere für Krebserkrankungen mit spezifischen genetischen Mutationen
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die Fibroblastenwachstumsfaktor-Rezeptoren 1, 2, 3 und 4 bindet und die enzymatische Aktivität dieser Rezeptoren hemmt . Diese Hemmung verhindert die Phosphorylierung und die anschließende Signaltransduktion dieser Rezeptoren, die häufig an der Proliferation, Differenzierung und dem Überleben von Krebszellen beteiligt sind. Durch die Blockierung dieser Signalwege reduziert this compound die Lebensfähigkeit von Krebszellen und verlangsamt das Tumorwachstum .
Ähnliche Verbindungen:
Pemigatinib: Ein weiterer Fibroblastenwachstumsfaktor-Rezeptor-Inhibitor, der zur Behandlung von Cholangiokarzinom eingesetzt wird.
Infigratinib: Zielt auf Fibroblastenwachstumsfaktor-Rezeptoren ab und wird für ähnliche Indikationen wie this compound verwendet.
Futibatinib: Ein selektiver Fibroblastenwachstumsfaktor-Rezeptor-Inhibitor mit Anwendungen bei verschiedenen Krebsarten
Einzigartigkeit von this compound: this compound ist einzigartig in seiner breiten Hemmung mehrerer Fibroblastenwachstumsfaktor-Rezeptoren (1, 2, 3 und 4), wodurch es gegen eine größere Bandbreite genetischer Veränderungen wirksam ist als einige andere Inhibitoren, die möglicherweise nur einen oder zwei Rezeptoren angreifen . Darüber hinaus unterstreicht seine Zulassung zur Anwendung bei Urothelkarzinom mit spezifischen genetischen Mutationen seine Rolle in der personalisierten Medizin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of erdafitinib involves multiple steps, starting with the preparation of key intermediates. One of the primary synthetic routes includes the formation of quinoxaline derivatives, which are then further modified to obtain the final product . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. This involves the use of large-scale reactors, precise control of reaction parameters, and advanced purification techniques such as crystallization and chromatography . The process also includes the preparation of pharmaceutically acceptable salts and amorphous solid dispersions to enhance the compound’s bioavailability and stability.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Erdafitinib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.
Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Austausch einer funktionellen Gruppe durch eine andere, häufig erleichtert durch Katalysatoren oder spezifische Reagenzien.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften oder eine verbesserte Wirksamkeit aufweisen können .
Wirkmechanismus
Erdafitinib exerts its effects by binding to and inhibiting the enzymatic activity of fibroblast growth factor receptors 1, 2, 3, and 4 . This inhibition prevents the phosphorylation and subsequent signaling of these receptors, which are often involved in the proliferation, differentiation, and survival of cancer cells. By blocking these pathways, this compound reduces the viability of cancer cells and slows tumor growth .
Vergleich Mit ähnlichen Verbindungen
Pemigatinib: Another fibroblast growth factor receptor inhibitor used in the treatment of cholangiocarcinoma.
Infigratinib: Targets fibroblast growth factor receptors and is used for similar indications as erdafitinib.
Futibatinib: A selective fibroblast growth factor receptor inhibitor with applications in various cancers
Uniqueness of this compound: this compound is unique in its broad inhibition of multiple fibroblast growth factor receptors (1, 2, 3, and 4), making it effective against a wider range of genetic alterations compared to some other inhibitors that may target only one or two receptors . Additionally, its approval for use in urothelial carcinoma with specific genetic mutations highlights its role in personalized medicine .
Eigenschaften
IUPAC Name |
N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]-N-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(20-10-21(32-4)13-22(11-20)33-5)19-6-7-23-24(12-19)29-25(15-27-23)18-14-28-30(3)16-18/h6-7,10-17,26H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAHOMJCDNXHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027936 | |
| Record name | Erdafitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Erdafitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Urothelial cancer is statistically the fourth most common kind of cancer in the world. In general, such urothelial cancers originate in the urothelium - or the transitional epithelium - a membrane that covers the renal pelvis to the ureter, the bladder, and the proximal two-thirds of the urethra. While 90 to 95% of urothelial cancers are bladder cancers and the other 5 to 10% are upper tract urothelial cancers, the bladder cancers can also be either superficial or invasive (either not having or having invaded the deeper layers of the bladder). Moreover, fibroblast growth factor receptor (FGFR) is a transmembrane protein that is expressed ubiquitously in normal tissues and is involved in various endogenous bio-physiological processes including the homeostasis of phosphate and vitamin D, cell proliferation, cell anti-apoptotic signaling, and cell migration in a variety of cell types. Concurrently, genetic mutations or changes like deregulation of FGFR pathways and FGFR aberrations such as gene amplification, point mutations, and chromosomal translocations have been implicated in the pathogenesis of urothelial cancer, including the possibility of such changes to all four FGFR genes (FGFR1, FGFR2, FGFR3, and FGFR4). Changes to the FGFR genes are consequently thought to promote cell proliferation, migration, angiogenesis, and anti-apoptosis in many cancers including urothelial cancer. Erdafitinib is subsequently an oral selective pan-FGFR kinase inhibitor that binds to and inhibits the enzymatic activity of expressed FGFR1, FGFR2, FGFR3, and FGFR4 based on in vitro data. In particular, erdafitinib demonstrates inhibition of FGFR phosphorylation and signaling as well as decreased cell viability in cell lines expressing FGFR genetic alterations, including point mutations, amplifications, and fusions. Erdafitinib demonstrated antitumor activity in FGFR-expressing cell lines and xenograft models derived from tumor types, including bladder cancer. | |
| Record name | Erdafitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1346242-81-6 | |
| Record name | N1-(3,5-Dimethoxyphenyl)-N2-(1-methylethyl)-N1-[3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346242-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erdafitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erdafitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Erdafitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERDAFITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890E37NHMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


